异丙基氨基甲酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of carbamates, which Isopropylcarbamic chloride is a type of, involves a process known as carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .科学研究应用

乙氯化物喷雾剂的无菌性

乙氯化物局部麻醉喷雾剂是一种相关的化合物,在门诊注射手术中广泛使用。一项研究评估了在注射前使用乙氯化物喷雾剂的无菌性,结果表明,即使它是非无菌的,但它的使用也没有改变注射部位的无菌性,确保了在医疗环境中的安全使用 (Polishchuk, Gehrmann, & Tan, 2012)。

氨基甲酰氯的机理研究

氨基甲酰氯与异丙基氨基甲酰氯在结构上相关,是研究实验室和工业合成中的重要中间体。对它们在不同条件下的溶剂分解反应的全面综述突出了它们在化学合成中的关键作用,以及格朗瓦尔德-温斯坦方程的应用以了解它们的行为 (D’Souza & Kevill, 2016)。

分子间碳锂化

源自 N,N-二异丙基氨基甲酰氯的 1-芳基-1-烯基 N,N-二异丙基氨基甲酸酯的研究展示了碳锂化反应在合成苄基氨基甲酸酯中的应用。这些反应受手性二胺的影响,提供中等的对映面分化,证明了该化合物在立体选择性合成中的潜力 (Peters 等,2002)。

相转移催化

由苄基氯制备的三乙基苄基氯化铵表现出相转移催化特性。该研究探索了最佳反应条件并证实了其催化作用,表明其在合成各种有机化合物中的用途 (Meng, 2009)。

溶剂和离子对瓜尔胶溶液的影响

研究了异丙醇对瓜尔胶溶液流变性质的影响,证明了其在促进形成大规模结构和改变溶液弹性响应中的作用。这项研究提供了对此类物质在不同溶剂条件下的行为及其潜在工业应用的见解 (Gittings 等,2001)。

安全和危害

作用机制

Target of Action

Isopropylcarbamic chloride is a chemical compound with the formula C4H8ClNO . . Carbamates, a class of compounds to which Isopropylcarbamic chloride belongs, are known to interact with various biological targets, including enzymes and receptors . The specific targets depend on the structure of the carbamate and its functional groups .

Mode of Action

Carbamates in general are known to interact with their targets through their carbamate moiety . They can modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows carbamates to make specific drug-target interactions .

Biochemical Pathways

The biological pathway of a chemical compound can be predicted based on a fragment-based vectorial representation of their chemical structures . This approach can detect those molecular fragments characteristic of a pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability .

Result of Action

The result of the action of a carbamate compound can be influenced by the specific interactions it makes with its biological targets .

Action Environment

Factors such as temperature can influence the reaction involving isopropylcarbamic chloride . For instance, the temperature in the vessel rises from 56° to 86° C during a reaction involving Isopropylcarbamic chloride .

属性

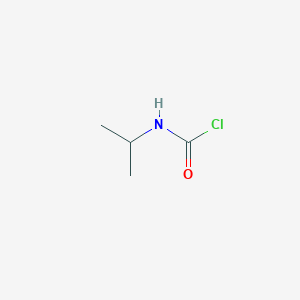

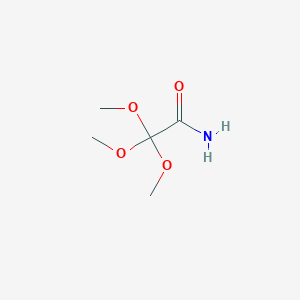

IUPAC Name |

N-propan-2-ylcarbamoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3(2)6-4(5)7/h3H,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPXPCGVNXPRLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506743 |

Source

|

| Record name | Propan-2-ylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropylcarbamic chloride | |

CAS RN |

38955-43-0 |

Source

|

| Record name | Propan-2-ylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitro-[1,1'-biphenyl]-3-amine](/img/structure/B1354575.png)

![1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde](/img/structure/B1354585.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1354587.png)